

Efinaconazole's Spectrum of Antifungal Activity: A Technical Guide

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Compound of Interest

Compound Name: *Efinaconazole*

Cat. No.: *B1671126*

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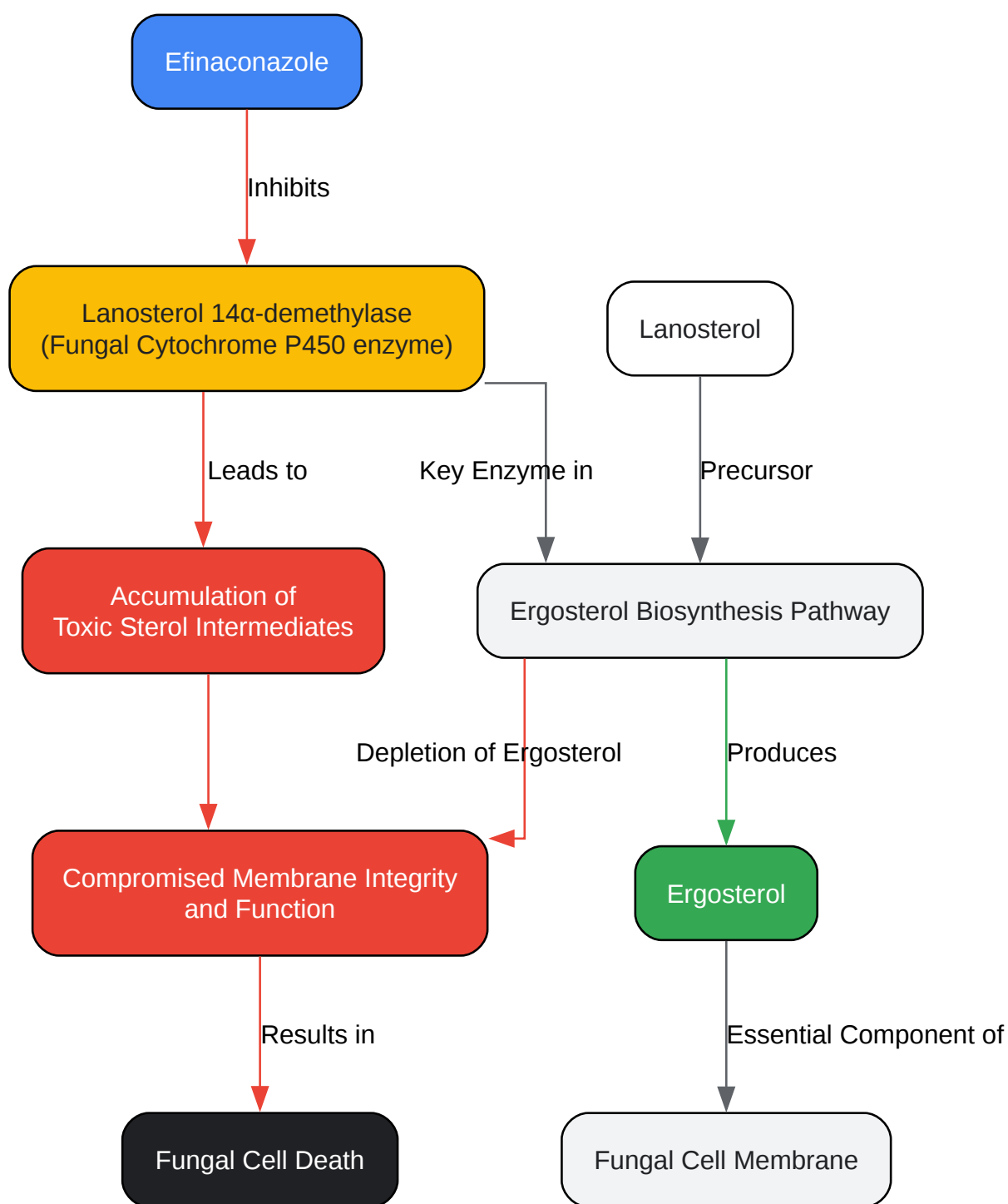
Abstract

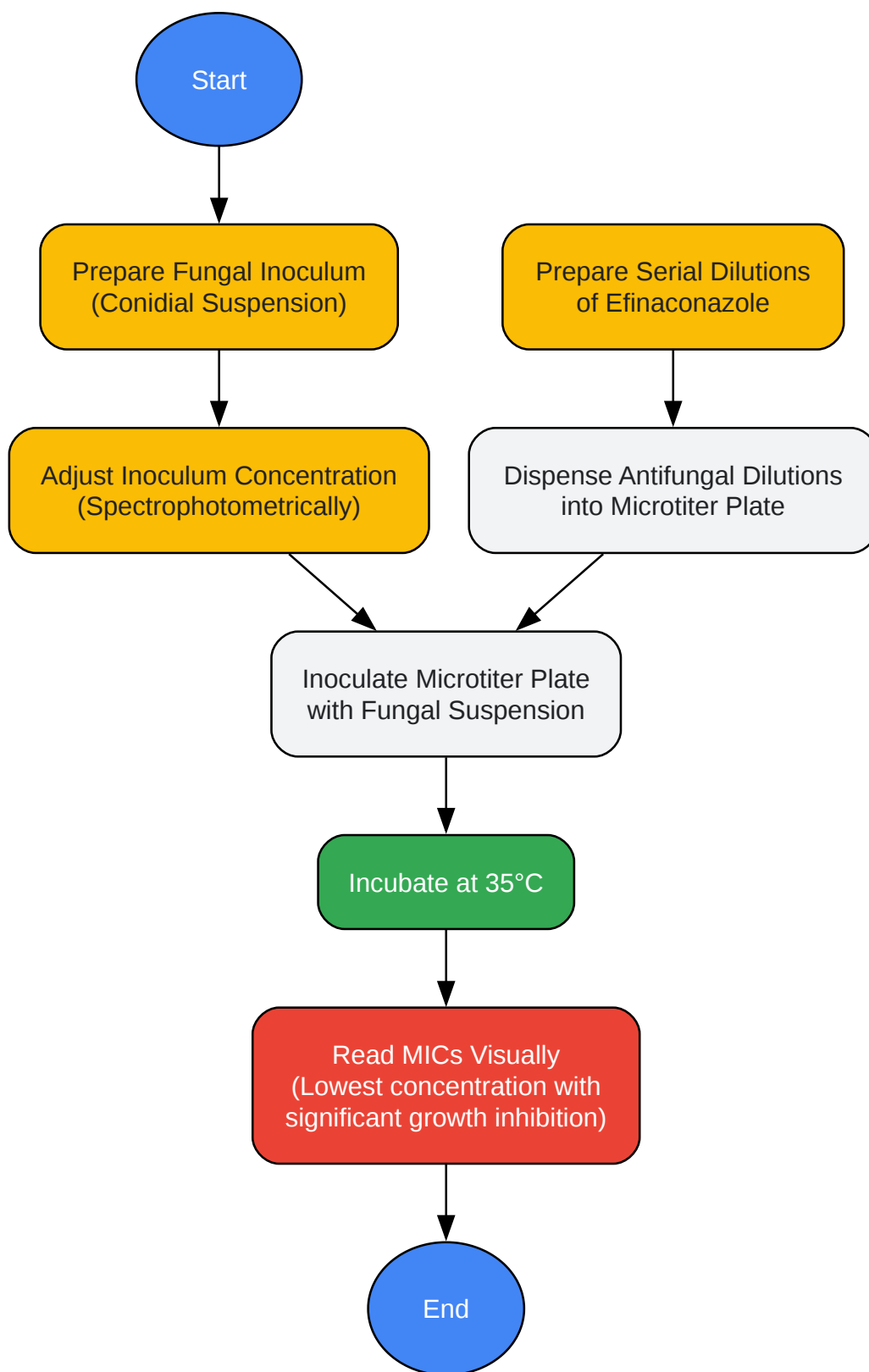
Efinaconazole is a novel triazole antifungal agent engineered for the topical treatment of onychomycosis. Its chemical structure confers a broad spectrum of potent in vitro activity against a wide range of fungi, including dermatophytes, yeasts, and non-dermatophyte molds. This document provides a comprehensive overview of **efinaconazole**'s antifungal profile, detailing its mechanism of action, quantitative susceptibility data, and the experimental methodologies used for its evaluation. The information presented herein is intended to serve as a technical resource for researchers, scientists, and professionals involved in the development of antifungal therapies.

Mechanism of Action

Efinaconazole exerts its antifungal effect by inhibiting the fungal enzyme lanosterol 14 α -demethylase, a key component of the ergosterol biosynthesis pathway.[1][2][3] Ergosterol is a vital structural component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[3][4] By disrupting ergosterol production, **efinaconazole** leads to a depletion of this essential molecule and an accumulation of toxic sterol intermediates within the fungal cell.[3][4] This cascade of events compromises the integrity and function of the cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[3][4]

The following diagram illustrates the signaling pathway of **efinaconazole**'s mechanism of action.





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